

Application Notes and Protocols: AZD4619

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Compound of Interest

Compound Name: AZD4619
Cat. No.: B12777023

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective inhibitor of Protein Kinase C theta (PKC θ), a key enzyme in the T-cell receptor (TCR) signaling pathway. Its investigation is primarily in the context of autoimmune diseases and oncology. This document provides detailed information on the solubility of **AZD4619** and standardized protocols for its preparation for in vitro and in vivo studies.

Physicochemical Properties

- IUPAC Name: N-((4S)-4-(2-(2-amino-5-chloropyrimidin-4-yl)ethyl)-5,5-difluoromorpholin-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Molecular Formula: C₁₉H₁₉ClF₅N₈O₂
- Molecular Weight: 536.86 g/mol
- Appearance: White to off-white solid

Solubility Data

The solubility of **AZD4619** in various common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the solubility data compiled from preclinical studies.

Solvent	Concentration (mM)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 50	25	Recommended for stock solutions.
Ethanol (100%)	< 1	25	Not recommended for primary stock.
Methanol	< 5	25	Limited solubility.
Phosphate-Buffered Saline (PBS), pH 7.4	< 0.1	25	Practically insoluble. Requires a vehicle for aqueous solutions.
Propylene Glycol	10	25	Can be used as a co-solvent.
Tween® 80	5	25	Can be used as a surfactant to improve aqueous solubility.

Note: It is always recommended to perform a small-scale solubility test before preparing large batches.

Experimental Protocols

Preparation of AZD4619 for In Vitro Cell-Based Assays

This protocol describes the preparation of **AZD4619** for use in cell culture experiments.

Materials:

- **AZD4619** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640, DMEM)

- Vortex mixer
- Calibrated pipettes

Protocol:

- Prepare a 10 mM Stock Solution:
 - Tare a sterile microcentrifuge tube.
 - Carefully weigh out 5.37 mg of **AZD4619** powder and add it to the tared tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. This is your 10 mM stock solution.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
 - Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
 - Vortex the working solutions gently before adding them to the cell cultures.

Preparation of AZD4619 for In Vivo Animal Studies (Oral Gavage)

This protocol outlines the preparation of an **AZD4619** formulation suitable for oral administration in rodent models.

Materials:

- **AZD4619** powder
- Vehicle components:
 - Hydroxypropyl methylcellulose (HPMC), 0.5% (w/v)
 - Tween® 80, 0.1% (v/v)
 - Sterile water
- Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Calibrated balance and pipettes
- Sterile tubes

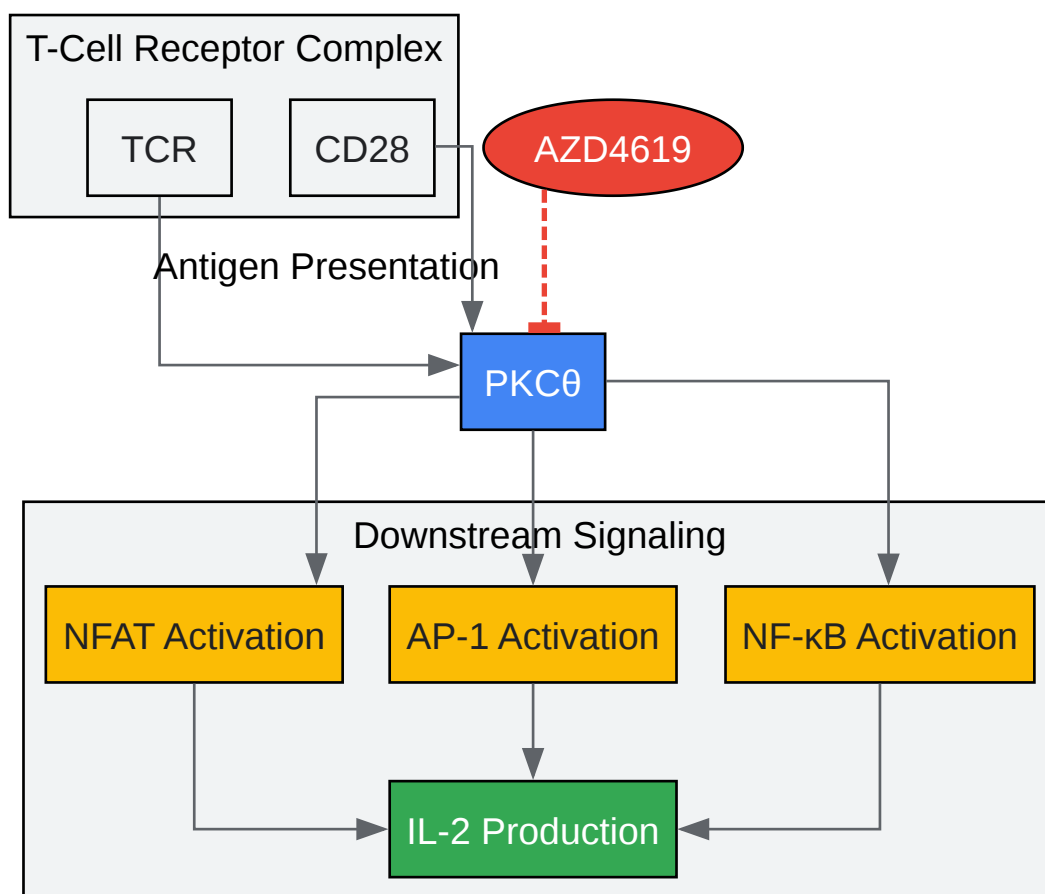
Protocol:

- Prepare the Vehicle Solution:
 - In a sterile beaker, add 0.1 mL of Tween® 80 to 99.9 mL of sterile water and mix.
 - Slowly add 0.5 g of HPMC to the solution while stirring continuously with a magnetic stir bar.
 - Continue stirring until the HPMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution should be cooled to room temperature before adding the drug.

- Formulate the **AZD4619** Suspension:
 - Calculate the required amount of **AZD4619** based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of **AZD4619** per mouse.
 - Weigh out the required amount of **AZD4619** powder.
 - Triturate the **AZD4619** powder with a small amount of the vehicle to create a smooth paste. This can be done in a mortar and pestle.
 - Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
 - Stir the final suspension for at least 30 minutes before administration to ensure uniformity.
- Administration and Storage:
 - The suspension should be administered immediately after preparation.
 - Continuously stir the suspension during the dosing procedure to prevent the drug from settling.
 - This formulation is a suspension and is not suitable for long-term storage. It should be prepared fresh daily.

Visualizations

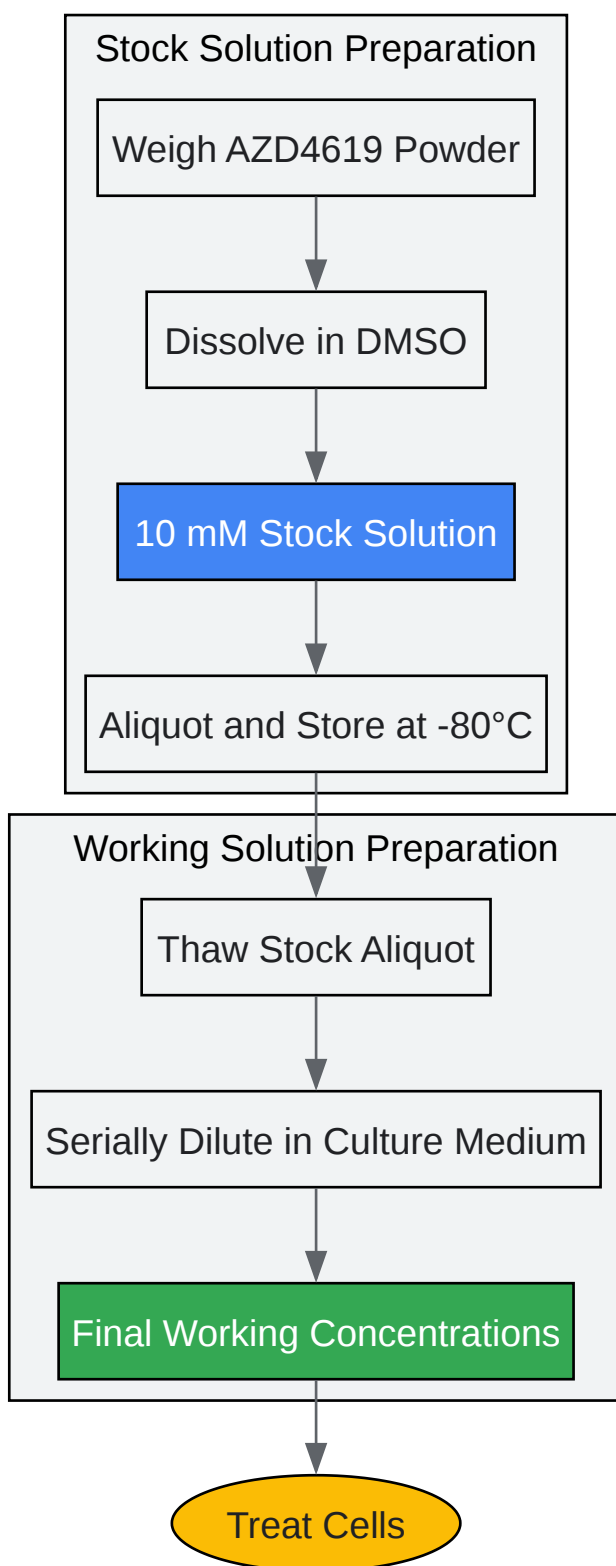
Signaling Pathway of AZD4619 Inhibition



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Caption: Mechanism of action of **AZD4619** in T-cell signaling.

Experimental Workflow for In Vitro Preparation



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Caption: Workflow for preparing **AZD4619** for cell-based assays.

Disclaimer: This document is intended for research use only. The protocols provided are based on preclinical data and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

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